molecular formula C16H13FN2OS2 B5540690 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(4-fluorophenyl)ethanone

2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(4-fluorophenyl)ethanone

Cat. No.: B5540690
M. Wt: 332.4 g/mol
InChI Key: UGHHFQVLSOSMQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

WAY-270968 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

WAY-270968 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions to study its properties and behavior.

    Biology: Employed in biological studies to investigate its effects on cellular processes and pathways.

    Medicine: Explored for its potential therapeutic applications, particularly in diseases where p38 MAP kinase plays a crucial role.

    Industry: Utilized in industrial processes that require specific chemical properties of WAY-270968.

Mechanism of Action

WAY-270968 exerts its effects by inhibiting the activity of p38 MAP kinase . This kinase is involved in various cellular processes, including inflammation, cell differentiation, and apoptosis. By inhibiting p38 MAP kinase, WAY-270968 can modulate these processes, making it a valuable tool in research and potential therapeutic applications.

Comparison with Similar Compounds

WAY-270968 is unique in its specific inhibition of p38 MAP kinase. Similar compounds include:

    SB203580: Another p38 MAP kinase inhibitor with a different chemical structure.

    BIRB 796: A potent and selective inhibitor of p38 MAP kinase.

    VX-702: A selective p38 MAP kinase inhibitor with potential therapeutic applications.

These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.

Properties

IUPAC Name

2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2OS2/c1-9-10(2)22-16-14(9)15(18-8-19-16)21-7-13(20)11-3-5-12(17)6-4-11/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHHFQVLSOSMQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SCC(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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